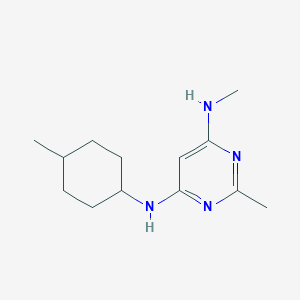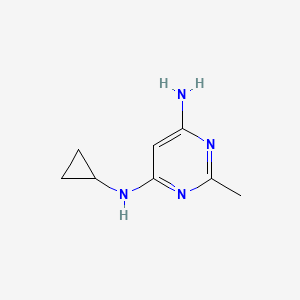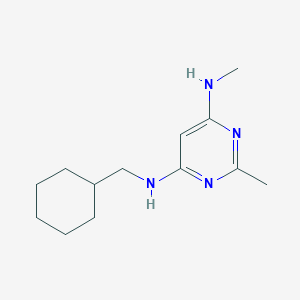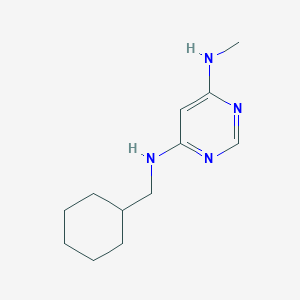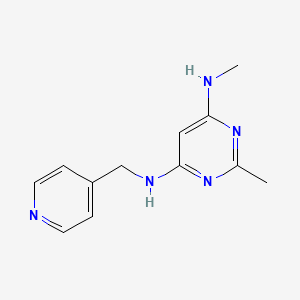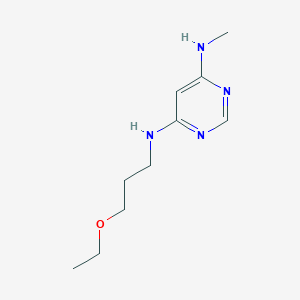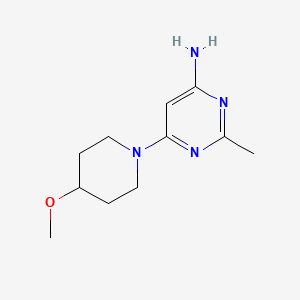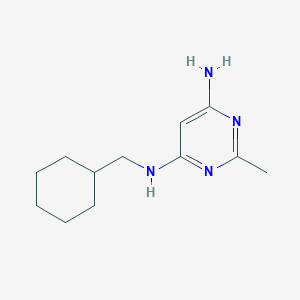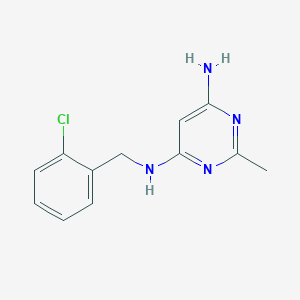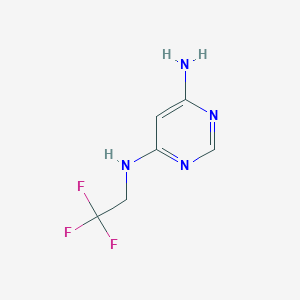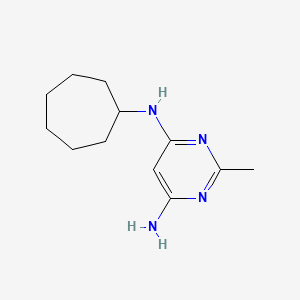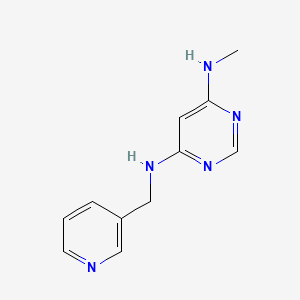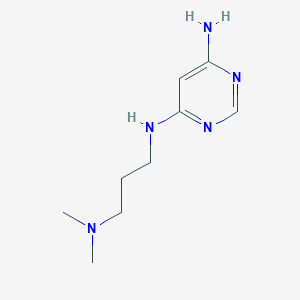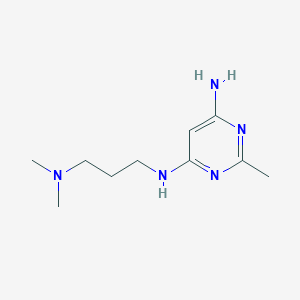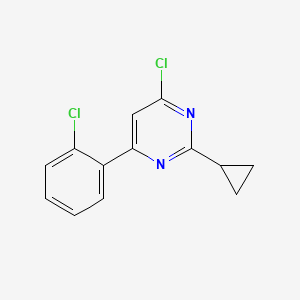
4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine
Overview
Description
The compound “4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine” were not found, organoboron compounds like it are often used in Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters is one method used in the synthesis of similar compounds .Chemical Reactions Analysis
Organoboron compounds can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Scientific Research Applications
Synthesis and Biological Activities
Pyrimidine derivatives have been synthesized through various chemical reactions and evaluated for their biological activities. For example, Abdelghani et al. (2017) detailed the synthesis of new pyrimidines and condensed pyrimidines, exploring their antimicrobial efficacy against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017). Similarly, Jafar et al. (2013) synthesized new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and investigated their inhibitory activity against various microbial strains (Jafar et al., 2013).
Antioxidant and Antitumor Activities
Research has also explored the antioxidant and antitumor potential of pyrimidine derivatives. El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of some synthesized nitrogen heterocycles, providing insights into their potential therapeutic applications (El-Moneim et al., 2011).
Antiviral and Antituberculostic Activities
Siddiqui et al. (2007) synthesized novel pyrimidines with potential antiviral, antituberculostic, and antibacterial activities, highlighting the versatility of pyrimidine derivatives in addressing a range of infectious diseases (Siddiqui et al., 2007).
Chemical Synthesis and Methodologies
Research by Reddy et al. (2014) demonstrated an efficient synthesis method for α-aminophosphonates from 2-cyclopropylpyrimidine derivatives, showcasing the application of pyrimidine derivatives in synthesizing complex chemical structures (Reddy et al., 2014).
Structural and Crystallographic Studies
Balasubramani et al. (2007) investigated the crystal structures of pyrimethaminium salts, providing valuable insights into the molecular interactions and structural properties of pyrimidine derivatives, which could inform future drug design and synthesis efforts (Balasubramani et al., 2007).
Future Directions
properties
IUPAC Name |
4-chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQBJVOOOJUTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



